Encequidar (HM30181) is a highly potent, third-generation inhibitor of P-glycoprotein (P-gp/MDR1) specifically engineered with minimal systemic absorption to act exclusively within the gastrointestinal tract. With a sub-nanomolar inhibitory concentration (IC50 = 0.63 nM) against P-gp, it effectively blocks the intestinal efflux of substrate drugs without entering systemic circulation . For pharmaceutical procurement and formulation scientists, Encequidar represents a critical enabling excipient and co-dosing agent, utilized primarily to convert intravenously administered chemotherapeutics—such as paclitaxel and eribulin—into highly bioavailable oral dosage forms[1]. By restricting its activity to the gut endothelium, it bypasses the dose-limiting systemic toxicities that have historically hindered the clinical and commercial viability of pan-P-gp inhibitors [2].
Substituting Encequidar with first- or second-generation P-gp inhibitors (such as verapamil or cyclosporine A) or even other third-generation analogs (like tariquidar or elacridar) fundamentally compromises formulation safety and viability. While generic alternatives successfully inhibit intestinal P-gp, they also readily cross into systemic circulation and penetrate the blood-brain barrier (BBB) [1]. This systemic distribution causes dangerous pan-inhibition of P-gp across critical clearance organs and the CNS, leading to severe drug-drug interactions and neurotoxicity when co-administered with cytotoxic agents [2]. Encequidar’s unique physicochemical profile ensures it remains localized in the intestinal lumen, providing the necessary gut-level absorption enhancement while leaving systemic and BBB P-gp efflux mechanisms fully intact to protect the brain .
Encequidar demonstrates exceptional binding affinity and inhibitory potency against P-gp compared to legacy modulators. In comparative assays, Encequidar achieved an IC50 of 0.63 nM for MDR1, significantly outperforming the baseline potency of earlier-generation inhibitors like cyclosporine A and remaining highly competitive with other third-generation agents . Furthermore, it effectively completely blocks the transepithelial basal-to-apical transport of paclitaxel in MDCK monolayers overexpressing P-gp at an IC50 of 35.4 nM .
| Evidence Dimension | P-gp (MDR1) Inhibitory Potency (IC50) |
| Target Compound Data | Encequidar: 0.63 nM |
| Comparator Or Baseline | First/Second-generation inhibitors (e.g., Cyclosporine A): Typically >100 nM |
| Quantified Difference | >150-fold higher potency than legacy inhibitors |
| Conditions | In vitro P-gp inhibition assays and MDCK monolayer transport models |
Enables formulation scientists to achieve complete intestinal P-gp blockade using minimal excipient mass, optimizing the physical size of oral solid dosage forms.
The most critical differentiator for Encequidar is its inability to inhibit P-gp at the blood-brain barrier, unlike its closest structural class comparator, Tariquidar. In positron emission tomography (PET) studies using FVB wild-type mice, intravenous pretreatment with Tariquidar (15 mg/kg) caused a 3.7-fold increase in the brain uptake of a P-gp substrate ((R)-[11C]verapamil) [1]. In stark contrast, pretreatment with Encequidar failed to produce any significant increase in brain uptake of the substrate .
| Evidence Dimension | Increase in BBB penetration of P-gp substrates |
| Target Compound Data | Encequidar: No significant increase in brain uptake |
| Comparator Or Baseline | Tariquidar: 3.7-fold increase in brain uptake |
| Quantified Difference | Complete absence of BBB P-gp inhibition by Encequidar compared to Tariquidar |
| Conditions | In vivo PET imaging of (R)-[11C]verapamil brain uptake in wild-type mice |
Guarantees that co-administered neurotoxic chemotherapeutics will not inadvertently cross the blood-brain barrier, a fatal flaw of generic P-gp inhibitors.
Encequidar's localized gut activity translates into massive gains in the systemic exposure of co-administered APIs. In preclinical pharmacokinetic models, the baseline oral bioavailability of paclitaxel alone is severely restricted by intestinal P-gp efflux. Co-administration with oral Encequidar (10 mg/kg) increased the absolute oral bioavailability of paclitaxel from a clinically unviable 3% to 41% in rat models [1]. This >12-fold enhancement directly mirrors the clinical success of Encequidar-enabled oral formulations [2].
| Evidence Dimension | Absolute Oral Bioavailability (F%) of Paclitaxel |
| Target Compound Data | Paclitaxel + Encequidar: 41% |
| Comparator Or Baseline | Paclitaxel alone (Baseline): ~3% |
| Quantified Difference | 13.6-fold increase in systemic API exposure |
| Conditions | In vivo rat pharmacokinetic model (10 mg/kg Encequidar co-administration) |
Provides definitive proof-of-concept for procurement teams looking to rescue the oral viability of pipeline drugs that suffer from high intestinal efflux.
Unlike broad-spectrum efflux pump inhibitors that disrupt multiple physiological pathways, Encequidar is highly selective for P-gp (MDR1). While it inhibits P-gp at an IC50 of 0.63 nM, its IC50 for the Breast Cancer Resistance Protein (BCRP) is 3,700 nM, and it shows virtually no inhibition of Multidrug Resistance-Associated Proteins (MRP1, MRP2, MRP3) at concentrations up to 100 µM . This represents a >5,000-fold selectivity margin for P-gp over BCRP [1].
| Evidence Dimension | Selectivity Margin (P-gp vs. BCRP/MRPs) |
| Target Compound Data | P-gp IC50: 0.63 nM | BCRP IC50: 3,700 nM |
| Comparator Or Baseline | Non-selective pan-efflux inhibitors |
| Quantified Difference | >5,800-fold selectivity for P-gp over BCRP |
| Conditions | In vitro transporter inhibition assays |
Prevents off-target pharmacokinetic complications by ensuring that other critical intestinal and hepatic transporters continue to function normally.
Encequidar is the premier choice for pharmaceutical companies seeking to reformulate established intravenous oncology drugs (such as taxanes, eribulin, and irinotecan) into oral dosage forms. Its gut-specific P-gp inhibition allows for high API bioavailability without the need for complex, toxicity-prone lipid or Cremophor-based IV vehicles[1].
For medicinal chemistry and DMPK teams, Encequidar serves as an essential co-dosing tool to rescue early-stage drug candidates that exhibit excellent target affinity but fail in vivo due to heavy intestinal P-gp efflux. It allows researchers to evaluate the true systemic efficacy of these compounds without abandoning the oral delivery route [2].
Because of its extreme selectivity for P-gp and lack of systemic absorption, Encequidar is utilized in advanced pharmacokinetic models to isolate the specific contribution of intestinal P-gp versus systemic/hepatic P-gp in drug-drug interactions (DDIs). This provides cleaner data than using systemically absorbed inhibitors like verapamil or tariquidar [3].